molecular formula C8H12N4 B13268770 5-Amino-1,3-diethyl-1H-pyrazole-4-carbonitrile

5-Amino-1,3-diethyl-1H-pyrazole-4-carbonitrile

Cat. No.: B13268770
M. Wt: 164.21 g/mol
InChI Key: VDMUUZGAJDKEHF-UHFFFAOYSA-N
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Description

5-Amino-1,3-diethyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,3-diethyl-1H-pyrazole-4-carbonitrile typically involves a multicomponent reaction. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenylhydrazine. This reaction can be catalyzed by various agents, including alumina–silica-supported manganese dioxide in water at room temperature . The reaction yields the desired pyrazole derivative in high yields (86-96%).

Industrial Production Methods

For industrial production, the same multicomponent reaction can be scaled up using continuous flow reactors. The use of recyclable catalysts and green solvents like water makes the process environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3-diethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-Amino-1,3-diethyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1,3-diethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. Molecular docking studies have shown that this compound can interact with bacterial enzymes, suggesting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-methyl-3-(naphthalen-1-ylmethyl)-1H-pyrazole-4-carbonitrile
  • 5-Amino-4-cyano-1-phenylpyrazole

Uniqueness

5-Amino-1,3-diethyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethyl groups enhance its lipophilicity, making it more suitable for certain biological applications compared to its analogs .

Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

5-amino-1,3-diethylpyrazole-4-carbonitrile

InChI

InChI=1S/C8H12N4/c1-3-7-6(5-9)8(10)12(4-2)11-7/h3-4,10H2,1-2H3

InChI Key

VDMUUZGAJDKEHF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1C#N)N)CC

Origin of Product

United States

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